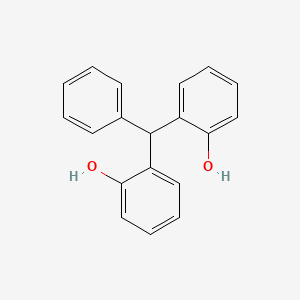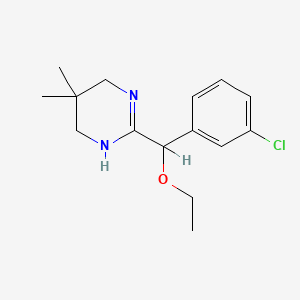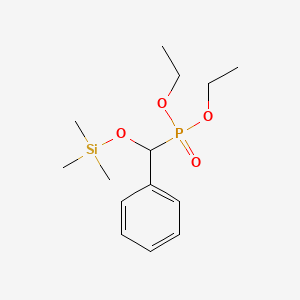
(3-Chloro-4-cyclohexylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-cyclohexylphenyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a cyclohexyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclohexylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and cyclohexyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenylacetic acid.
Substitution Reaction: The deprotonated phenylacetic acid undergoes a nucleophilic substitution reaction with cyclohexyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-cyclohexylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or aldehydes.
Substitution: Can result in the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
(3-Chloro-4-cyclohexylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-cyclohexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: The parent compound, lacking the chlorine and cyclohexyl substitutions.
3-Chlorophenylacetic Acid: Similar structure but without the cyclohexyl group.
4-Cyclohexylphenylacetic Acid: Similar structure but without the chlorine atom.
Uniqueness
(3-Chloro-4-cyclohexylphenyl)acetic acid is unique due to the presence of both the chlorine atom and the cyclohexyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33433-85-1 |
|---|---|
Fórmula molecular |
C14H17ClO2 |
Peso molecular |
252.73 g/mol |
Nombre IUPAC |
2-(3-chloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H17ClO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,16,17) |
Clave InChI |
NOSBFRZPIIBRLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C=C(C=C2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
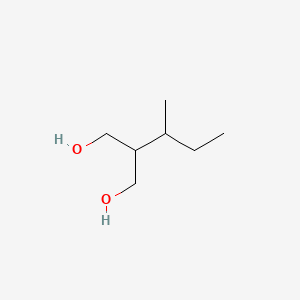




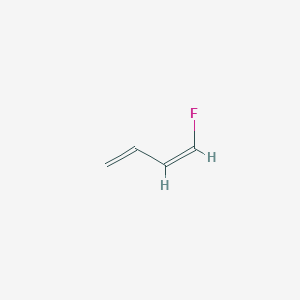
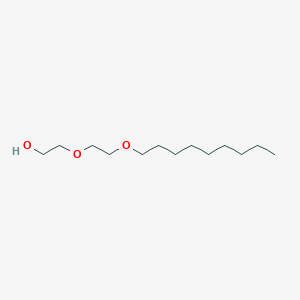
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)


